One Pot Synthesis of 2- Amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4H Chromenes- 3-carboxilic Acid Ethyl Esters
The compound belongs to the class of nucleoside analogues. It incorporates a pyrido[2,3-d]pyrimidine ring system, similar to nucleobases like cytosine and uracil, but with additional substitutions. A ribose sugar (beta-D-ribofuranosyl) is attached to the pyrimidine ring at position 8, further solidifying its nucleoside-like structure. The presence of an amide group (carboxamide) and an amino group suggests potential for hydrogen bonding and interaction with other molecules [].
The key features of the molecule include:
Limited data exists on the physical and chemical properties of 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide. However, ChemicalBook provides information on its solubility: slightly soluble in DMF and 2 mg/ml in DMSO [].